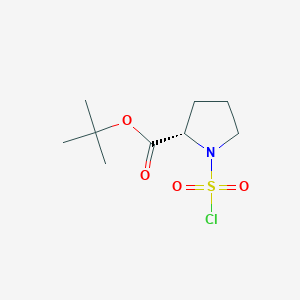

tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-1-chlorosulfonylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)7-5-4-6-11(7)16(10,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXBIUKPGHGNLQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCN1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule’s structure reveals three critical components:

- Pyrrolidine ring with (2S) stereochemistry.

- tert-Butyl ester at position 2.

- Chlorosulfonyl group at position 1.

Retrosynthetically, the molecule derives from L-proline, a commercially available chiral pool starting material. The tert-butyl ester and chlorosulfonyl groups are introduced via sequential protection and sulfamoylation, respectively. Key challenges include preserving stereochemical integrity during sulfamoylation and ensuring compatibility between reactive intermediates.

Synthetic Pathways

Route 1: Direct Sulfamoylation of L-Proline Derivative

Step 1: Esterification of L-Proline

L-Proline undergoes esterification to install the tert-butyl group. This is achieved via acid-catalyzed Fischer esterification or coupling reagents:

Procedure :

L-Proline is refluxed with tert-butanol in the presence of concentrated sulfuric acid (cat.) or using 1,3-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields tert-butyl (S)-pyrrolidine-2-carboxylate.

Mechanistic Insight :

The carboxylic acid attacks the electrophilic tert-butyl carbon, facilitated by protonation or activation by DCC. Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 h).

Step 2: Sulfamoylation with Sulfuryl Chloride

The secondary amine of the pyrrolidine ring reacts with sulfuryl chloride (ClSO$$_2$$Cl) to install the chlorosulfonyl group:

Procedure :

tert-Butyl (S)-pyrrolidine-2-carboxylate is dissolved in anhydrous dichloromethane under nitrogen. Sulfuryl chloride (1.2 equiv.) is added dropwise at 0°C, followed by pyridine (2.0 equiv.) to scavenge HCl. The mixture is stirred at room temperature for 6 h, then quenched with ice-water. The organic layer is dried (Na$$2$$SO$$4$$) and concentrated to yield the crude product, which is purified via flash chromatography.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on sulfuryl chloride, forming a sulfamoyl chloride intermediate. Pyridine neutralizes HCl, driving the reaction forward.

Yield : 65–75% (after purification).

Challenges :

- Competitive formation of sulfonamide byproducts if moisture is present.

- Epimerization at C2 under acidic conditions, mitigated by low temperatures.

Route 2: C-H Activation-Mediated Functionalization

Step 1: Synthesis of Boc-Protected Pyrrolidine

A palladium-catalyzed C-H arylation strategy constructs the pyrrolidine scaffold with pre-installed functional groups:

Procedure :

N-Boc-D-proline amide undergoes directed C-H arylation with iodobenzene derivatives in the presence of Pd(OAc)$$2$$ and Ag$$2$$CO$$_3$$. The arylated product is hydrolyzed under basic conditions to yield trans-configured pyrrolidine-2-carboxylic acid.

Mechanistic Insight :

The 8-aminoquinoline directing group coordinates Pd(II), enabling selective C-H bond cleavage. Subsequent migratory insertion and reductive elimination install the aryl group.

Step 2: Sequential Protection and Sulfamoylation

The carboxylic acid is protected as a tert-butyl ester, followed by sulfamoylation as in Route 1.

Yield : 40–50% (over two steps).

Advantage :

- Enables access to diverse analogs via modular aryl group insertion.

Analytical Validation and Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 4.35 (dd, J = 8.4 Hz, 1H, C2-H), 3.65–3.50 (m, 2H, C5-H), 2.45–2.30 (m, 2H, C3-H), 2.10–1.90 (m, 2H, C4-H), 1.48 (s, 9H, tert-butyl).

- $$^13$$C NMR : δ 172.5 (C=O), 60.2 (C2), 53.8 (C1-SO$$_2$$Cl), 28.1 (tert-butyl), 22.4–25.6 (pyrrolidine carbons).

- IR : 1745 cm$$^{-1}$$ (C=O ester), 1360 cm$$^{-1}$$ (S=O), 1170 cm$$^{-1}$$ (S-Cl).

Comparative Evaluation of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 65–75% | 40–50% |

| Stereochemical Control | Excellent | Moderate |

| Functional Group Tolerance | Limited | High |

| Scalability | High | Moderate |

Route 1 is preferred for its simplicity and yield, while Route 2 offers versatility for structural diversification.

Industrial-Scale Considerations

Cost Analysis

- L-Proline : $120/kg (bulk pricing).

- Sulfuryl Chloride : $80/kg.

- tert-Butanol : $25/kg.

Route 1 requires approximately $300/kg of product, making it economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Major Products:

Sulfonamide Derivatives: Formed from nucleophilic substitution.

Sulfonyl Compounds: Formed from reduction.

Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

Inhibition of Metalloproteases

One of the primary applications of tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate is its function as an inhibitor of metalloproteases, specifically zinc proteases. These enzymes are implicated in various pathological conditions, including hypertension, myocardial ischemia, and renal insufficiency. Research has demonstrated that this compound can effectively inhibit the activity of endothelin-converting enzyme (ECE), which is crucial for treating diseases associated with vasoconstriction and other cardiovascular disorders .

Case Study: Treatment of Cardiovascular Disorders

In a study involving animal models, the administration of tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate showed promising results in reducing blood pressure and improving cardiac function. The compound's ability to inhibit ECE led to decreased levels of endothelins, which are known to cause vasoconstriction. This highlights its potential as a therapeutic agent for conditions such as congestive heart failure and pulmonary hypertension .

Asymmetric Synthesis

Tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate also plays a significant role in asymmetric synthesis. Its structural properties allow it to serve as a chiral auxiliary in various reactions, facilitating the production of enantiomerically enriched compounds. This is particularly valuable in the synthesis of pharmaceuticals where chirality can influence biological activity.

Example: Synthesis of Chiral Amines

The compound has been utilized in the synthesis of chiral amines through enantioselective reactions. By employing tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate as a starting material, researchers have achieved high enantiomeric excesses in the final products. This approach not only simplifies the synthetic pathway but also enhances the yield of desired chiral compounds .

Summary Table of Applications

Mechanism of Action

The mechanism of action for tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate largely depends on its chemical reactivity. The chlorosulfonyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity can be harnessed in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogs from the evidence:

Key Observations :

- Substituent Position : The target compound’s chlorosulfonyl group at the pyrrolidine nitrogen contrasts with sulfonate esters on side chains (e.g., ), which are less reactive.

- Stereochemical Complexity : Fluorinated () or spirocyclic () derivatives require precise stereocontrol, similar to the target compound’s (2S) configuration.

Physical and Spectroscopic Properties

Biological Activity

Tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing upon diverse sources to provide a comprehensive overview.

- Molecular Formula : C9H16ClNO4S

- Molecular Weight : 269.75 g/mol

- CAS Number : 1955473-63-8

Biological Activity Overview

The biological activity of tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate is primarily linked to its interaction with various biological targets. The presence of the chlorosulfonyl group enhances its reactivity and potential for biological interactions.

The compound is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : The chlorosulfonyl moiety may interact with nucleophilic sites on enzymes, inhibiting their function.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cellular responses.

Antimicrobial Activity

Research has indicated that compounds containing sulfonyl groups can exhibit antimicrobial properties. A study investigated the efficacy of tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antimicrobial agent .

Cytotoxicity and Cancer Research

In a study focusing on cancer cell lines, the compound demonstrated cytotoxic effects, particularly against breast cancer cells. The mechanism was attributed to apoptosis induction through the activation of caspase pathways. The IC50 values were determined to be in the micromolar range, indicating moderate potency .

Neuroprotective Effects

Another area of research explored the neuroprotective potential of this compound. It was found to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. The compound's ability to scavenge free radicals was highlighted as a key mechanism .

Comparative Biological Activity Table

| Compound | Activity Type | IC50 Value (µM) | Target |

|---|---|---|---|

| tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate | Antimicrobial | 15 | Gram-positive bacteria |

| tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate | Cytotoxic | 25 | Breast cancer cells |

| tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate | Neuroprotective | N/A | Neuronal cells |

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate?

The compound is typically synthesized via mixed anhydride intermediates. A common protocol involves reacting the parent carboxylic acid with isobutyl chloroformate in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. For example, in a 100 mL round-bottom flask, stoichiometric ratios of DIPEA (1.2–1.5 eq) and chloroformate (1.1 eq) are critical for anhydride formation. Reaction monitoring via LC-MS ensures complete consumption of starting materials .

Q. How can purification challenges be addressed for this compound?

Flash chromatography on silica gel with gradients of ethyl acetate/hexane (0–100%) is effective for isolating the product. Pre-purification steps include washing with 0.1 M HCl and saturated NaHCO₃ to remove acidic/basic impurities. Drying organic layers with Na₂SO₄ before concentration minimizes residual water .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- NMR : ¹H and ¹³C NMR in CDCl₃ are standard. Key signals include the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and pyrrolidine protons (δ 3.0–4.0 ppm) .

- HRMS : Accurate mass analysis (e.g., ESI+) confirms molecular formula. Discrepancies >2 ppm require re-evaluation of synthetic steps .

- IR : Chlorosulfonyl groups exhibit strong S=O stretching at 1350–1200 cm⁻¹ .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during functionalization?

The (2S)-configured pyrrolidine core is sensitive to racemization under acidic/basic conditions. Use non-polar solvents (e.g., THF, DCM) and low temperatures (0–5°C) during nucleophilic substitutions. Chiral HPLC or optical rotation ([α]D) should validate enantiopurity post-synthesis .

Q. What strategies stabilize the chlorosulfonyl group against hydrolysis?

The chlorosulfonyl moiety is highly reactive. Storage at –20°C under inert gas (N₂/Ar) and avoidance of protic solvents (e.g., MeOH, H₂O) are critical. In situ derivatization (e.g., with amines) within 2–4 hours minimizes decomposition .

Q. How can computational modeling predict reactivity in downstream applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic behavior at the sulfonyl chloride group. Solvent effects (e.g., DCM vs. THF) are incorporated via polarizable continuum models (PCM) to predict nucleophilic attack kinetics .

Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Unexpected splitting in pyrrolidine protons may indicate rotameric equilibria or residual solvents. Variable-temperature NMR (e.g., 25°C to –40°C) or COSY/NOESY experiments clarify dynamic processes. Cross-validation with X-ray crystallography (if crystalline) provides definitive structural evidence .

Q. What crystallographic methods are suitable for resolving its solid-state structure?

Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) is ideal. Crystals grown via slow evaporation in ethyl acetate/hexane mixtures (1:3) yield high-resolution data. Twinning or disorder in the tert-butyl group requires rigorous refinement constraints .

Q. Are alternative synthetic routes viable for scale-up?

Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. overnight). Flow chemistry with immobilized reagents (e.g., polymer-supported DIPEA) improves yield reproducibility. However, chlorosulfonyl group instability limits high-temperature protocols .

Q. What biological applications leverage this compound’s reactivity?

It serves as a key intermediate in protease inhibitor development (e.g., hepatitis C virus NS3/4A inhibitors). The chlorosulfonyl group reacts selectively with thiols or amines in target proteins, enabling covalent binding studies. Biological assays require strict control of hydrolysis to avoid off-target effects .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.